![molecular formula C19H20N2O3S B5424614 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5424614.png)
4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Overview
Description
4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a pyrazole ring fused with a thiophene ring and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the condensation of appropriate precursors. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of 4,5-dihydro-pyrazole compounds exhibit significant anticancer activity. For instance, compounds similar to 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The cytotoxicity of these compounds was evaluated against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A | HeLa | 10 | Apoptosis induction |
B | MCF-7 | 15 | Cell cycle arrest |
C | A549 | 12 | Inhibition of angiogenesis |
Anti-inflammatory Effects
In addition to anticancer properties, this compound may possess anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in various inflammatory diseases . This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.
Pharmacological Activities
Beyond anticancer and anti-inflammatory applications, the compound's pharmacological profile includes:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.
- CNS Activity : Preliminary studies suggest that certain pyrazole derivatives may exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Anticancer Activity : A study by researchers synthesized a series of pyrazole derivatives and evaluated their anticancer properties. The lead compound demonstrated significant inhibition of tumor growth in xenograft models, leading to further investigation into its mechanism of action .
- Inflammation Model : In an animal model of inflammation, a pyrazole derivative showed a reduction in edema and inflammatory markers when compared to control groups. This supports the hypothesis that these compounds could serve as therapeutic agents for managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its specific combination of a pyrazole ring, thiophene ring, and ethylphenyl group, which may confer distinct biological and chemical properties not found in similar compounds.
Biological Activity
4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound notable for its unique structure, which combines a pyrazole ring with a thiophene ring and an ethylphenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Thiophene Ring : A five-membered ring containing sulfur.
- Ethylphenyl Group : A phenyl group substituted with an ethyl group.
Synthesis Methods
The synthesis of this compound typically involves methods such as the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are reacted with phosphorus pentasulfide to introduce sulfur into the structure. Other synthetic routes may include condensation reactions and various substitution reactions that modify the aromatic rings.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of similar thienopyrazole compounds. For example, compounds derived from thienopyrazole structures have shown significant protective effects against oxidative stress in biological models. The ability to scavenge free radicals and reduce lipid peroxidation suggests that this compound could serve as a potent antioxidant agent .
Anti-inflammatory Properties
Research indicates that thienopyrazole derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators. The compound may act on various signaling pathways involved in inflammation, potentially through inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). This activity could make it a candidate for treating conditions characterized by chronic inflammation .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of survival signals .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Effects on Erythrocytes
A study investigated the effects of thienopyrazole derivatives on erythrocytes exposed to oxidative stress induced by 4-nonylphenol. The results indicated significant protection against erythrocyte membrane damage when treated with these compounds, demonstrating their potential as therapeutic agents in oxidative stress-related conditions .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in inflammatory processes or cancer cell proliferation pathways. Further studies are needed to elucidate these interactions fully.
Properties
IUPAC Name |
4-[5-(4-ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-5-7-14(8-6-13)15-12-16(17-4-3-11-25-17)21(20-15)18(22)9-10-19(23)24/h3-8,11,16H,2,9-10,12H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZNNRBMFXQQRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331253 | |
Record name | 4-[5-(4-ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199695 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
915877-68-8 | |
Record name | 4-[5-(4-ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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